molecular formula CCl4O2S B166823 Trichloromethanesulfonyl chloride CAS No. 2547-61-7

Trichloromethanesulfonyl chloride

Cat. No. B166823
CAS RN: 2547-61-7
M. Wt: 217.9 g/mol
InChI Key: ZCPSWAFANXCCOT-UHFFFAOYSA-N
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Description

Trichloromethanesulfonyl chloride, also known as trichloromethanesulfonylchloride, is an organosulfur compound with the chemical formula SCl3COCl. This compound is a colorless, odorless solid that is used as an intermediate in the synthesis of pharmaceuticals, fine chemicals, and other organic compounds. It is also used in the production of polymers and other materials. This compound is an important reagent in organic synthesis, and is used in a variety of reactions, including the formation of esters, amides, and sulfonamides.

Scientific Research Applications

Alpha-Chlorination of Aldehydes

Trichloromethanesulfonyl chloride (CCl3SO2Cl) has been identified as an effective chlorinating reagent for aldehydes, including its use in catalytic asymmetric alpha-chlorination. This reagent outperforms typical chlorinating agents in organic synthesis due to its efficiency in mild reaction conditions, simplification in workup and purification processes, and reduction in the formation of toxic chlorinated waste (Jimeno, Cao, & Renaud, 2016).

Early Technological and Biochemical Interest

Historically, this compound has been of significant technological and biochemical interest. Its preparation through controlled chlorination of carbon disulfide has made it easily available in quantity. The compound's properties, including its transformation into sulfenyl esters (thioperoxides), have been extensively noted, emphasizing the need for further research (Drahowzal, 1961).

Asymmetric Addition to Olefins

This compound is used in the asymmetric addition to olefins, such as styrene, catalyzed by ruthenium(II) complexes with chiral ligands. This process leads to optically active 1:1 adducts with the extrusion of sulfur dioxide. The reaction mechanism involves a radical redox transfer, with asymmetric induction attributed to the confined configuration of radical intermediates in the coordination sphere of the ruthenium complex (Kameyama & Kamigata, 1987).

Reactions with Silyl Enol Ethers

This compound reacts with trimethylsilyl enol ethers of acetophenones in the presence of a ruthenium(II) phosphine complex. This reaction yields 1-aryl-3,3-dichloropropen-1-one along with α-chloroacetophenones, with product ratios depending on the substituent on the aromatic ring of the silyl enol ether (Kamigata, Udodaira, Yoshikawa, & Shimizu, 1998).

Formation in Chlorinated Water and Produce

This compound is involved in the formation of trichloromethane in chlorinated water and fresh-cut produce, as well as its reaction with citric acid. The formation depends on the type of vegetables washed and the pH-adjusting chemicals used, with citric acid contributing significantly to trichloromethane formation (Fan & Sokorai, 2015).

Safety and Hazards

Trichloromethanesulfonyl chloride is a corrosive compound that can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Biochemical Analysis

Biochemical Properties

Trichloromethanesulfonyl chloride is known for its role in biochemical reactions, particularly in the alpha-chlorination of aldehydes

Cellular Effects

It is known that the compound is an efficient free radical chlorinating agent , which suggests it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound is known to perform efficiently in the alpha-chlorination of aldehydes This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

trichloromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl4O2S/c2-1(3,4)8(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPSWAFANXCCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062507
Record name Methanesulfonyl chloride, trichloro-
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Molecular Weight

217.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2547-61-7
Record name Trichloromethanesulfonyl chloride
Source CAS Common Chemistry
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Record name Methanesulfonyl chloride, trichloro-
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Record name Trichloromethanesulfonyl chloride
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Record name Methanesulfonyl chloride, trichloro-
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Record name Methanesulfonyl chloride, trichloro-
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Record name Trichloromethanesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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